molecular formula C11H13F3O B14836467 2-Tert-butyl-4-(trifluoromethyl)phenol

2-Tert-butyl-4-(trifluoromethyl)phenol

Cat. No.: B14836467
M. Wt: 218.21 g/mol
InChI Key: SRLWPNSLRHQDMT-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-4-(trifluoromethyl)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene, where 2-tert-butylphenol is a major side product . Another method involves the trifluoromethylation of phenolic compounds using trifluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Tert-butyl-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylphenol
  • 4-tert-Butylphenol
  • 2,4-Di-tert-butylphenol
  • 2-tert-Butyl-4-methylphenol
  • 3-(Trifluoromethyl)phenol

Uniqueness

2-Tert-butyl-4-(trifluoromethyl)phenol is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

2-tert-butyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O/c1-10(2,3)8-6-7(11(12,13)14)4-5-9(8)15/h4-6,15H,1-3H3

InChI Key

SRLWPNSLRHQDMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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